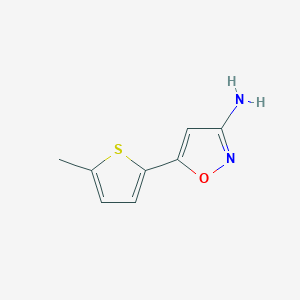![molecular formula C7H11ClO4S B13615024 Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting acid chloride with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include sulfonamides, alcohols, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate involves its reactivity with various biological molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying biochemical pathways and identifying molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutaneacetic acid derivatives: Compounds with similar cyclobutane structures but different functional groups.
Sulfonyl chlorides: Compounds with the sulfonyl chloride functional group but different carbon backbones.
Esters of cyclobutane derivatives: Compounds with ester functional groups attached to cyclobutane rings.
Uniqueness
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is unique due to its combination of a cyclobutane ring, a chlorosulfonyl group, and an ester functional group.
Propiedades
Fórmula molecular |
C7H11ClO4S |
|---|---|
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
methyl 2-(3-chlorosulfonylcyclobutyl)acetate |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)4-5-2-6(3-5)13(8,10)11/h5-6H,2-4H2,1H3 |
Clave InChI |
BPYYDFHJNCUUKC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CC(C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


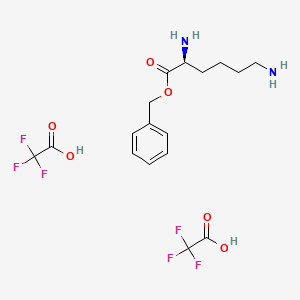




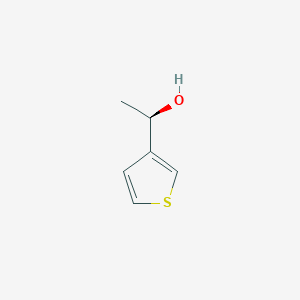
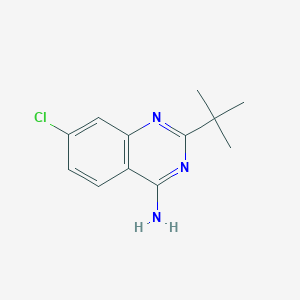
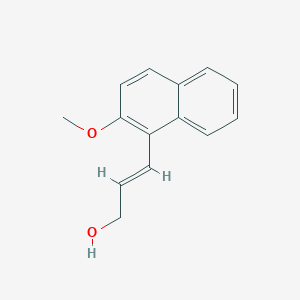
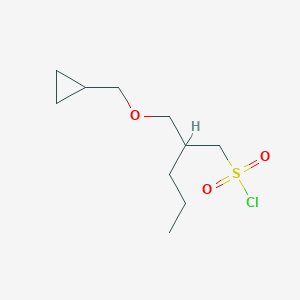
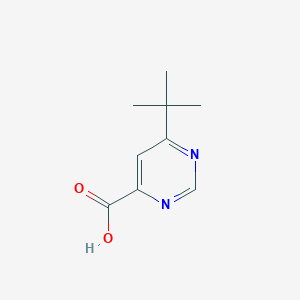
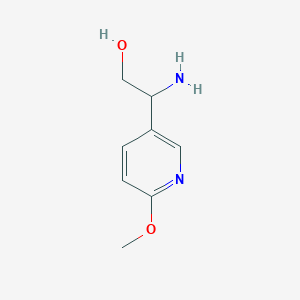
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
